molecular formula C22H21NO B1601896 [1-(Triphenylmethyl)aziridin-2-yl]methanol CAS No. 193635-04-0

[1-(Triphenylmethyl)aziridin-2-yl]methanol

Cat. No.: B1601896
CAS No.: 193635-04-0
M. Wt: 315.4 g/mol
InChI Key: YAFYNSAZZKZZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Triphenylmethyl)aziridin-2-yl]methanol: is an organic compound characterized by the presence of an aziridine ring substituted with a triphenylmethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Triphenylmethyl)aziridin-2-yl]methanol typically involves the reaction of triphenylmethyl chloride with aziridine in the presence of a base, followed by the addition of formaldehyde. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the aziridine.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Triphenylmethyl)aziridin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Nucleophiles: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of triphenylmethyl aziridine-2-carbaldehyde.

    Reduction: Formation of [1-(Triphenylmethyl)aziridin-2-yl]methane.

    Substitution: Formation of various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(Triphenylmethyl)aziridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of aziridine-containing molecules on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a valuable intermediate in the development of drugs targeting specific biological pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [1-(Triphenylmethyl)aziridin-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    [1-(Triphenylmethyl)aziridin-2-yl]methane: Similar structure but lacks the hydroxymethyl group.

    [1-(Triphenylmethyl)aziridin-2-yl]ethanol: Similar structure with an additional carbon in the side chain.

    [1-(Triphenylmethyl)aziridin-2-yl]amine: Similar structure with an amine group instead of a hydroxymethyl group.

Uniqueness

The presence of the hydroxymethyl group in [1-(Triphenylmethyl)aziridin-2-yl]methanol distinguishes it from other similar compounds. This functional group imparts unique reactivity and properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1-tritylaziridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYNSAZZKZZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571197
Record name [1-(Triphenylmethyl)aziridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193635-04-0
Record name [1-(Triphenylmethyl)aziridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of lithium aluminum hydride in diethyl ether (1 M, 15 mL, 15 mmol) under an atmosphere of nitrogen, a solution of methyl 1-trityl-2-aziridinecarboxylate (5.04 g, 14.7 mmol) in anhydrous ether (60 mL) was added over a period of 0.5 h. The resultant mixture was allowed to slowly warm up and stirred at room temperature for 1 hour. The resultant mixture was cooled back to 0° C. and treated successively with water (0.57 mL) over a period of 10 minutes, followed by addition of 15% aq NaOH (0.57 mL), and water (1.7 mL). The resultant suspension was filtered through a pad of Celite. The filtrate was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was treated with a mixture of ether (40 mL) and hexane (200 mL) with cooling. The precipitate was collected by filtration to provide (1-tritylaziridin-2-yl)methanol as white solid. Without further purification, the alcohol (1.0 g, 3.17 mmol) was added portionwise to a suspension of sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.0 mmol). To the resultant mixture, terta-n-butylammonium iodide (50 mg, 0.14 mmol) and benzyl bromide (0.65 g, 3.8 mmol) were added. The reaction mixture was stirred at room temperature overnight and treated with water (20 mL). The organic extract was diluted with ether, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with a mixture of 5% ethyl acetate in hexane. Collection and concentration of appropriate fractions provided the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.57 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.57 mL
Type
reactant
Reaction Step Five
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 2
[1-(Triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(Triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 4
[1-(Triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 5
[1-(Triphenylmethyl)aziridin-2-yl]methanol
Reactant of Route 6
[1-(Triphenylmethyl)aziridin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.